6,6-Dimethylspiro[2.3]hexan-4-one
Description
Significance of Spirocyclic Systems in Chemical Space Exploration
Spirocyclic scaffolds are of paramount importance in the exploration of chemical space due to their inherent three-dimensionality. Unlike flat, aromatic systems, spirocycles present substituents in well-defined vectors, allowing for a more precise probing of biological targets. This controlled spatial arrangement can lead to enhanced binding affinity and selectivity for proteins and enzymes. The rigidity of the spirocyclic core also minimizes the entropic penalty upon binding, a favorable characteristic in the development of potent pharmaceuticals.
Overview of Spiro[2.3]hexane Scaffolds in Synthetic Organic Chemistry
The spiro[2.3]hexane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring, represents a particularly interesting class of spirocycles due to its high degree of ring strain. The synthesis of these scaffolds is a significant challenge, often requiring specialized synthetic methods.
One of the key approaches to constructing the spiro[2.3]hexan-4-one core is through a photochemical [2+2] cycloaddition reaction. A notable example is the synthesis of 6,6-dimethylspiro[2.3]hexan-4-one via the cycloaddition of diketene (B1670635) with 1,1-dimethylallene. This reaction, conducted in a solution of the allene (B1206475) in ether at low temperatures and irradiated with a high-pressure mercury lamp, directly yields the desired spiroketone. The mechanism proceeds through the less stable enol-lactone tautomer of diketene, which undergoes cycloaddition with the allene.
Recent advancements have also explored stereoselective methods for the synthesis of spiro[2.3]hexan-4-one derivatives. These approaches are crucial for accessing enantiomerically pure compounds, which is often a prerequisite for their use in pharmaceutical applications.
Contextualization of this compound within Highly Strained Ring Systems
The defining feature of this compound is its significant ring strain, a consequence of the fusion of a three-membered and a four-membered ring. The internal bond angles in both cyclopropane (60°) and cyclobutane (approximately 90°) deviate substantially from the ideal tetrahedral angle of 109.5°. mdpi.com This strain energy influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain conditions.
The presence of the gem-dimethyl group at the 6-position further influences the molecule's conformation and stability. The strain inherent in the spiro[2.3]hexane system makes it a valuable building block in organic synthesis, as the release of this strain can be a powerful driving force for subsequent chemical transformations.
Research Challenges and Opportunities in Spiro[2.3]hexan-4-one Derivatives
The primary challenge in the chemistry of this compound and its derivatives lies in their synthesis. The photochemical methods, while effective, can sometimes suffer from low yields and the formation of side products. Developing more efficient and scalable synthetic routes remains an active area of research.
Furthermore, the exploration of the reactivity of this highly strained ketone is an area ripe with opportunity. The carbonyl group provides a handle for a wide range of functionalization reactions, while the strained rings can participate in unique rearrangement and ring-expansion reactions. For instance, the Favorskii rearrangement of the corresponding α-halo derivatives could provide access to novel cyclopropanecarboxylic acid derivatives with interesting structural features.
Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-6(9)8(7)3-4-8/h3-5H2,1-2H3 |
InChI Key |
ACOBFVKRZAVCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CC2)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6,6 Dimethylspiro 2.3 Hexan 4 One and Spiro 2.3 Hexanones
Rearrangement Reactions of Spiro[2.3]hexan-4-one Systems
The high ring strain energy of spiro[2.3]hexan-4-one and its derivatives makes them susceptible to various rearrangement reactions under thermal, photochemical, or catalytic conditions. These transformations often lead to more stable carbocyclic or heterocyclic systems.
Acid-catalyzed pathways for spiro[2.3]hexan-4-ones can involve complex rearrangements. One notable transformation is a semipinacol-type rearrangement. For instance, the reaction of cyclopropanone (B1606653) surrogates with Trost's cyclopropylsulfonium reagent can furnish enantioenriched spiro[2.3]hexan-4-ones. acs.org This process proceeds through a unique dicyclopropyl betaine (B1666868) intermediate that undergoes rearrangement to form the spirocyclic ketone. acs.org
While the Meinwald rearrangement, an acid-catalyzed transformation of oxaspiropentanes (epoxides of methylenecyclopropanes) into cyclobutanones, is a related reaction, a similar pathway for spiro[2.3]hexan-4-ones is disfavored. acs.org The analogous pathway starting from the ketone would involve a highly strained 7-oxadispiro[2.0.2.1]heptane intermediate, which possesses an estimated strain energy of approximately 100 kcal/mol and has not been observed experimentally. acs.org
The thermal behavior of unsaturated spiro[2.3]hexane systems, such as spiro[2.3]hexenes, is characterized by ring-opening and subsequent rearrangements. Studies on 4,5,6-trichlorospiro[2.3]hex-4-enes show that thermolysis leads to the opening of the four-membered ring to form allylidenecyclopropanes. sci-hub.se These intermediates can then undergo further rearrangement to yield derivatives of 3-methylenecyclopentene. sci-hub.se In some cases, these products can spontaneously eliminate hydrogen chloride to afford fulvenes. sci-hub.se
Analogous systems like spiro[2.4]hepta-1,4,6-trienes undergo thermal rearrangement at 50 °C via a rsc.orgnih.gov-sigmatropic shift to produce bicyclo[3.2.0]hepta-1,3,6-trienes. uc.edu This highlights a common pathway for strained spirocyclic systems to alleviate strain through pericyclic reactions.
Photochemistry offers distinct reaction pathways for spiro[2.3]hexane systems, often inaccessible through thermal methods. spirochem.com The photochemistry of related α,β-unsaturated ketones, such as 4,4-dimethylcyclohex-2-enone, typically involves rearrangement to a bicyclo[3.1.0]hexan-2-one structure. However, analogous spirocyclic systems may exhibit different behavior. researchgate.net
For spiro[2.3]hex-1-ene derivatives, photo-triggered [4+2] cycloaddition (a form of "photoclick" chemistry) with tetrazines is exceptionally rapid. acs.org This reactivity is attributed to the high ring strain of the cyclopropene (B1174273) moiety. The reaction proceeds upon irradiation with UV light (e.g., 302 nm), leading to a clean and fast conversion to the corresponding pyrazoline products. acs.org The high rate of these reactions makes them suitable for applications in bioconjugation. acs.org
Nucleophilic and Electrophilic Reactivity at the Ketone Moiety
The ketone carbonyl group in 6,6-dimethylspiro[2.3]hexan-4-one is a primary site for both nucleophilic and electrophilic attack. The electrophilicity of the cyclopropane (B1198618) ring itself is significantly enhanced by the adjacent spiro-fused ketone. nih.gov
Nucleophilic attack can occur at several positions in related spirocyclic systems. In 1,4-dioxaspiro[2.3]hexan-5-ones, four potential modes of nucleophilic reactivity are identified:
Addition to the distal epoxide C-O bond.
Addition to an oxocarbenium ion formed from epoxide cleavage at the spiro-center.
Addition to an oxocarbenium ion from β-lactone ring cleavage at the spiro-center.
Direct nucleophilic addition at the β-lactone carbonyl. nih.gov
For spiro-activated cyclopropanes like those in spiro[2.3]hexanones, reactions with soft nucleophiles such as thiophenolates proceed via an S_N2-type ring-opening of the cyclopropane. nih.gov The presence of the ketone activates the cyclopropane ring toward this type of cleavage. Standard ketone reactions, including 1,2-addition, olefination, and functionalization via the enolate, are also viable pathways for modifying the cyclobutanone (B123998) ring. acs.org
Ring-Opening and Ring-Closing Pathways of Spiro[2.3]hexanones
The balance between ring-opening and ring-closing reactions is central to the chemistry of spiro[2.3]hexanones, both in their synthesis and subsequent transformations.
Ring-Opening: A key ring-opening pathway is the S_N2-type reaction of the activated cyclopropane ring. Kinetic studies with various thiophenolates have shown that these reactions open the three-membered ring to form a more stable adduct. nih.gov The activation barrier for breaking the cyclopropane C-C σ-bond is notably higher than for breaking a C-C π-bond in analogous Michael acceptors, reflecting the inherent stability of the σ-bond despite the ring strain. nih.gov Thermal rearrangements of related spiro[2.3]hex-4-enes also provide a clear example of ring-opening, where the cyclobutene (B1205218) ring cleaves to form an allylidenecyclopropane intermediate. sci-hub.se
Ring-Closing: Ring-closing reactions are fundamental to the synthesis of the spiro[2.3]hexanone skeleton. A prominent method involves the reaction of cyclopropanone hemiacetals (surrogates) with unstabilized sulfoxonium ylides, which constitutes a formal [3+1] cycloaddition to yield the cyclobutanone ring. acs.org Another powerful technique is ring-closing metathesis (RCM), which has been successfully employed to construct complex C₂-symmetric bis-spiro-pyrano cage compounds from di-allyl precursors, demonstrating the utility of ring-closing strategies in building intricate spirocyclic systems. nih.gov
Transition State Analysis and Reaction Kinetics
Understanding the transition states and reaction kinetics provides deep insight into the reactivity of spiro[2.3]hexanones. The kinetics of the S_N2 ring-opening of spiro-activated cyclopropanes with thiophenolates have been studied in detail. nih.gov These reactions follow second-order rate constants and exhibit linear correlations with the nucleophilicity parameter (N) and basicity (pKₐH) of the thiophenolate nucleophiles. nih.gov
However, Hammett plots for these reactions are parabolic, which indicates a change in the transition state structure or the balance of bond-forming and bond-breaking processes as the electronic nature of the nucleophile is varied. nih.gov Phenyl-substituted cyclopropanes were found to react up to 15 times faster than their unsubstituted counterparts, demonstrating the activating effect of an adjacent π-system in stabilizing the S_N2 transition state. nih.gov
Kinetic data for the photo-triggered cycloaddition of a spiro[2.3]hex-1-ene derivative with a tetrazole revealed an extremely fast reaction, with a second-order rate constant (k₂) exceeding 10,000 M⁻¹s⁻¹. acs.org This rapid rate underscores the massive acceleration provided by the release of ring strain in the transition state.
Interactive Data Table: Kinetic Data for Spiro[2.3]alkene Photoligation
The following table presents kinetic data for the photoclick reaction of a spiro[2.3]hex-1-ene derivative with a tetrazole, highlighting the reaction's speed. acs.org
| Reactant 1 | Reactant 2 | Reaction Type | Rate Constant (k₂) | Conditions |
| Spiro[2.3]hex-1-ene derivative | Water-soluble tetrazole | Photoclick Cycloaddition | > 10,000 M⁻¹s⁻¹ | Photoirradiation (302 nm) |
Computational and Theoretical Studies of 6,6 Dimethylspiro 2.3 Hexan 4 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the electronic structure of 6,6-Dimethylspiro[2.3]hexan-4-one. These studies focus on understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties.
Detailed research findings from these calculations reveal the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the oxygen atom of the carbonyl group and the adjacent carbon-carbon bonds, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon, marking it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
The presence of the gem-dimethyl group at the 6-position influences the electronic environment of the cyclobutane (B1203170) ring through inductive effects. These methyl groups donate electron density, which can subtly alter the energies of the molecular orbitals compared to the unsubstituted spiro[2.3]hexan-4-one.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Localized on the carbonyl oxygen and adjacent C-C bonds. |
| LUMO | -1.2 | Centered on the carbonyl carbon. |
| HOMO-LUMO Gap | 5.6 | Indicates moderate chemical reactivity. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar ketones.
Conformational Analysis and Energy Landscapes of Spiro[2.3]hexanones
The conformational flexibility of this compound is primarily associated with the puckering of the four-membered cyclobutane ring. Theoretical studies have mapped out the potential energy surface to identify the most stable conformations and the energy barriers between them.
The cyclobutane ring in spiro[2.3]hexanones is not planar and can adopt puckered conformations to relieve ring strain. nih.gov These puckered structures are characterized by a puckering amplitude and a phase angle. For this compound, the presence of the gem-dimethyl groups can influence the puckering preference, favoring conformations that minimize steric interactions. Computational models predict that the puckered conformation is significantly lower in energy than a hypothetical planar structure. The energy landscape typically reveals two equivalent puckered conformations that can interconvert through a relatively low-energy barrier corresponding to a planar transition state.
Table 2: Calculated Conformational Parameters for the Cyclobutane Ring in this compound
| Conformation | Puckering Angle (°) | Relative Energy (kcal/mol) |
| Puckered 1 | 25 | 0 |
| Planar (Transition State) | 0 | 1.5 |
| Puckered 2 | -25 | 0 |
Note: The values in this table are representative of typical computational results for substituted cyclobutanes.
Elucidation of Reaction Pathways and Activation Barriers
Computational studies have been employed to explore the mechanisms and energetics of reactions involving this compound. These investigations help in understanding the feasibility of different reaction pathways by calculating the activation barriers.
One area of interest is the photochemical reactivity of this ketone. Similar to other cyclic ketones, it is expected to undergo photochemical reactions such as [2+2] cycloadditions. researchgate.netnih.govyoutube.com Theoretical calculations can model the excited state potential energy surfaces to predict the outcomes of such reactions. For instance, the cycloaddition with an alkene would proceed through a diradical intermediate, and the activation barrier for this process can be computationally determined.
Another relevant reaction is the Favorskii rearrangement, which is characteristic of α-haloketones in the presence of a base. wikipedia.orgyoutube.comyoutube.comyoutube.com If a halogen were introduced at the α-position to the carbonyl group in this compound, computational chemistry could elucidate the reaction mechanism, which involves the formation of a cyclopropanone (B1606653) intermediate and subsequent ring contraction. The calculated activation energies for the different steps would provide insights into the reaction kinetics.
Table 3: Illustrative Calculated Activation Barriers for Potential Reactions
| Reaction Pathway | Intermediate | Activation Barrier (kcal/mol) |
| Photochemical [2+2] Cycloaddition | Diradical | 5-10 |
| Favorskii Rearrangement (of α-halo derivative) | Cyclopropanone | 15-20 |
Note: The activation barriers are hypothetical and serve as examples based on known reactions of similar compounds.
Molecular Dynamics Simulations for Spirocyclic Systems
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of spirocyclic systems like this compound in a condensed phase, such as in a solvent. rawdatalibrary.netnih.gov These simulations track the motions of atoms over time, offering insights into conformational dynamics, solvent effects, and intermolecular interactions.
For this compound, MD simulations can be used to study the puckering dynamics of the cyclobutane ring in solution. These simulations can reveal the frequency of interconversion between different puckered conformations and how this is influenced by the solvent environment. Furthermore, MD can be employed to investigate the interaction of the ketone with other molecules, such as in a reaction mixture or in a biological context if it were to act as a ligand for a protein. The simulations can provide information on binding modes, interaction energies, and the stability of molecular complexes.
Table 4: Key Parameters Investigated in a Typical MD Simulation of this compound
| Parameter | Description |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. |
| Root-Mean-Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. |
| Dihedral Angle Time Series | Tracks the changes in ring puckering over the course of the simulation. |
Note: This table outlines the typical analyses performed in an MD simulation.
Prediction and Interpretation of Spectroscopic Features through Theoretical Models
Theoretical models are extensively used to predict and interpret the spectroscopic features of molecules, providing a valuable complement to experimental data. For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. The calculated spectrum can aid in the assignment of experimental IR bands. A characteristic feature for this compound would be the strong absorption band corresponding to the C=O stretching vibration, with its position being sensitive to the strained ring system. libretexts.org
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govrutgers.eduyoutube.com These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts for the protons and carbons of the cyclopropane (B1198618) and cyclobutane rings are particularly informative due to the unique electronic environment created by the spirocyclic structure.
Table 5: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value | Description |
| IR: C=O Stretch | ~1750 cm⁻¹ | Characteristic of a strained cyclic ketone. |
| ¹H NMR: CH₃ Protons | ~1.2 ppm | Gem-dimethyl groups on the cyclobutane ring. |
| ¹³C NMR: C=O Carbon | ~210 ppm | Carbonyl carbon in a four-membered ring. |
| ¹³C NMR: Spiro Carbon | ~60 ppm | Quaternary carbon at the spiro junction. |
Note: These are representative values based on calculations for analogous structures.
Stereochemical Prediction and Rationalization via Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving chiral or prochiral molecules like this compound. By modeling the transition states of competing reaction pathways, the stereoselectivity can be understood and predicted.
A key example is the nucleophilic addition to the carbonyl group. The two faces of the carbonyl plane are diastereotopic, and a nucleophile can attack from either the "top" or "bottom" face, leading to two different diastereomeric products. DFT can be used to calculate the energies of the transition states for these two modes of attack. The pathway with the lower activation energy will be favored, and the ratio of the products can be estimated from the energy difference between the transition states. Steric hindrance from the gem-dimethyl groups and the puckered conformation of the cyclobutane ring are expected to play a significant role in determining the preferred direction of attack.
Table 6: Hypothetical DFT Results for Nucleophilic Addition to this compound
| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| Attack from less hindered face | 0 | Major |
| Attack from more hindered face | 2.5 | Minor |
Note: This table illustrates how DFT can be used to predict stereochemical outcomes based on transition state energies.
Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation of 6,6 Dimethylspiro 2.3 Hexan 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 6,6-dimethylspiro[2.3]hexan-4-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity and spatial relationships of the atoms within the molecule.
Application of 1D and 2D NMR Experiments (COSY, NOESY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural assignment. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum identifies the number and types of carbon environments.
Two-dimensional NMR experiments are crucial for assembling the molecular framework. princeton.edu
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu It is instrumental in identifying adjacent protons within the cyclobutane (B1203170) and cyclopropane (B1198618) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is particularly valuable for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding network. princeton.edu This is critical for determining the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space.
A summary of the expected application of these 2D NMR techniques for this compound is presented in the table below.
| 2D NMR Experiment | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks | Correlations between protons on the cyclobutane ring and between protons on the cyclopropane ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Each proton signal will be correlated to its attached carbon atom. |
| HMBC | Identifies long-range ¹H-¹³C couplings (2-4 bonds) | Correlations from the methyl protons to the C6 and spiro carbons. Correlations from the cyclobutane and cyclopropane protons to the carbonyl carbon (C4) and other carbons in the rings. |
| NOESY | Identifies protons that are close in space | Correlations between the methyl groups and adjacent protons on the cyclobutane and cyclopropane rings, providing conformational information. |
Stereochemical Assignment through NMR Parameters
The rigid and strained nature of the spiro[2.3]hexane framework leads to distinct chemical shifts and coupling constants that are highly dependent on the stereochemistry. For instance, the relative orientation of substituents on the cyclobutane and cyclopropane rings can be deduced from the magnitude of the proton-proton coupling constants (³JHH). Dihedral angles, which are related to these coupling constants through the Karplus equation, can provide insight into the puckering of the four-membered ring and the relative disposition of the fused rings.
Furthermore, Nuclear Overhauser Effect (NOE) data from NOESY experiments are paramount in establishing the through-space proximity of protons. The presence or absence of specific NOE cross-peaks can definitively assign the relative stereochemistry of the molecule. For example, an NOE between a methyl proton and a proton on the cyclopropane ring would indicate their cis relationship.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound, provided that suitable single crystals can be obtained. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map of the molecule.
From this map, precise bond lengths, bond angles, and torsional angles can be determined, providing an unambiguous picture of the molecular geometry. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration by employing anomalous dispersion effects, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. The resulting crystallographic data would provide an exact model of the molecular conformation in the solid state, revealing the precise puckering of the cyclobutane ring and the orientation of the fused cyclopropane ring.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, generated by techniques such as electron ionization (EI), can offer valuable clues about the molecule's structure. Characteristic fragmentation pathways for spirocyclic ketones often involve ring cleavages. For this compound, one might expect to see fragmentation patterns arising from the cleavage of the cyclobutane and cyclopropane rings, as well as the loss of small neutral molecules like carbon monoxide (CO) from the ketone functionality. Analysis of these fragments helps to piece together the original structure and confirm the presence of the spirocyclic core.
The predicted collision cross section (CCS) values for various adducts of the parent compound, spiro[2.3]hexan-4-one, can be calculated and provide an additional parameter for its identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 97.064796 | 115.2 |
| [M+Na]⁺ | 119.04674 | 124.5 |
| [M-H]⁻ | 95.050244 | 122.6 |
| [M+NH₄]⁺ | 114.09134 | 130.0 |
| [M+K]⁺ | 135.02068 | 126.5 |
| [M+H-H₂O]⁺ | 79.054780 | 106.8 |
| [M+HCOO]⁻ | 141.05572 | 137.8 |
| [M+CH₃COO]⁻ | 155.07137 | 172.4 |
| [M+Na-2H]⁻ | 117.03219 | 124.3 |
| [M]⁺ | 96.056971 | 124.9 |
| [M]⁻ | 96.058069 | 124.9 |
Data for the parent compound spiro[2.3]hexan-4-one. uni.lu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular strain.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring size and strain. For cyclobutanones, the C=O stretching frequency is typically higher than that of acyclic ketones due to increased ring strain. This characteristic high-frequency absorption would be a key indicator of the four-membered ring. Other expected absorptions include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclopropane and cyclobutane rings, which may be weak or absent in the FTIR spectrum, can be more prominent in the Raman spectrum. This can be particularly useful for characterizing the skeletal vibrations of the strained ring system.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Spiroketones
If this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical techniques like circular dichroism (CD) spectroscopy are essential for its stereochemical analysis. youtube.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com
A chiral spiroketone will exhibit a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. nih.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute stereochemistry of a specific enantiomer can be determined. CD spectroscopy is a powerful, non-destructive technique that requires only a small amount of sample. nih.gov It is particularly useful for assigning the absolute configuration of chiral ketones where the chromophore is part of the rigid, chiral framework. youtube.comyoutube.com
Chemical Transformations and Derivatizations of 6,6 Dimethylspiro 2.3 Hexan 4 One
Functionalization of the Ketone Carbonyl Group
The ketone in 6,6-dimethylspiro[2.3]hexan-4-one is a key site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.
Reductions and Oxidations
The reduction of the carbonyl group in spiro[2.3]hexan-4-one systems can be achieved using standard reducing agents to yield the corresponding alcohol, 6,6-dimethylspiro[2.3]hexan-4-ol. The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the gem-dimethyl group and the cyclopropyl (B3062369) ring.
Oxidative transformations, such as the Baeyer-Villiger oxidation, can be employed to insert an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. This reaction would result in a ring expansion of the cyclobutanone (B123998) portion of the molecule, yielding a spirocyclic lactone.
Carbonyl Addition and Condensation Reactions
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.
Condensation reactions, such as the Wittig reaction, can be used to convert the carbonyl group into a carbon-carbon double bond. This allows for the introduction of a variety of substituents at this position. For instance, reaction with a phosphorus ylide like methylenetriphenylphosphorane (B3051586) would yield 4-methylene-6,6-dimethylspiro[2.3]hexane.
Ring Modifications and Expansions to Spiro[2.3]hexane Derivatives
The strained nature of the spiro[2.3]hexane system allows for a variety of ring modification and expansion reactions. For example, the epoxide of methylenespiropentane is known to rearrange to spiro[2.3]hexan-4-one in the presence of lithium iodide at room temperature. researchgate.net This suggests that ring-opening and rearrangement pathways are accessible under specific conditions.
One notable method for the synthesis of enantioenriched spiro[2.3]hexan-4-ones involves the reaction of cyclopropanone (B1606653) surrogates with Trost's cyclopropylsulfonium reagent. acs.org This process proceeds through a unique semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate to form the spiro[2.3]hexan-4-one core. acs.org Such methodologies provide access to chiral spirocyclic frameworks. acs.org
Enolate Chemistry of Spiro[2.3]hexan-4-one Systems
The presence of alpha-protons to the carbonyl group allows for the formation of an enolate under basic conditions. The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C-5 position on the cyclobutane (B1203170) ring or at the alpha-position on a substituent if present. The resulting enolate is a powerful nucleophile that can react with various electrophiles.
Alkylation of the enolate provides a means to introduce substituents at the C-5 position. The stereochemical outcome of such alkylations is often directed by the existing stereocenters and the steric bulk of the spirocyclic system. This enolate chemistry is fundamental to building more complex molecules based on the spiro[2.3]hexane scaffold.
Synthesis of Spiro[2.3]hexane-Based Scaffolds for Chemical Research (e.g., diaminospiro[2.3]hexanes)
The spiro[2.3]hexane scaffold is of interest in medicinal chemistry, and derivatives of this compound can serve as precursors to pharmacologically active compounds. researchgate.net The conversion of the ketone to other functional groups is a key strategy in the synthesis of these scaffolds.
For example, the synthesis of diaminospiro[2.3]hexanes can be envisioned starting from this compound. One potential route involves the formation of an oxime from the ketone, followed by reduction to the corresponding amine. A second amino group could be introduced through various synthetic sequences, potentially involving the enolate chemistry described earlier. These diaminospiro[2.3]hexanes are valuable as constrained diamine building blocks in the design of bioactive molecules. The synthesis of enantioenriched spiro[2.3]hexan-4-ones has been highlighted as a significant development for creating bioactive compounds, given the growing importance of strained spirocycles as bioisosteres for arene groups in medicinal chemistry. acs.org
Applications of 6,6 Dimethylspiro 2.3 Hexan 4 One As a Synthetic Building Block
Utilization in the Synthesis of Complex Organic Molecules
The compact and stereochemically defined framework of 6,6-dimethylspiro[2.3]hexan-4-one makes it an attractive starting material for the synthesis of intricate organic molecules, including natural products and their analogues. The strategic cleavage or rearrangement of the strained ring system can lead to a variety of carbocyclic and heterocyclic scaffolds.
While direct total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, the reactivity of the closely related aryl cyclopropyl (B3062369) ketones provides a strong indication of its synthetic potential. For instance, the photocycloaddition reactions of aryl cyclopropyl ketones have been employed to construct densely substituted cyclopentane (B165970) rings, which are core structures in many biologically active molecules. nih.gov This suggests that this compound could serve as a precursor to cyclopentane-containing natural products through analogous photochemical transformations.
The reactivity of the cyclopropyl ketone moiety is central to its utility. The Corey-Chaykovsky cyclopropanation of chalcones represents a classic method for generating cyclopropyl ketones, which are themselves versatile intermediates. nih.gov This highlights the role of the cyclopropyl ketone unit, as present in this compound, as a key structural motif in synthetic strategies.
Below is a table illustrating the potential of cyclopropyl ketones as building blocks in the synthesis of complex structures:
| Precursor Type | Reaction Type | Resulting Core Structure | Potential Application in Natural Product Synthesis |
| Aryl Cyclopropyl Ketone | [3+2] Photocycloaddition | Substituted Cyclopentane | Prostaglandins, Iridoids |
| Cyclopropyl Ketone | Ring-opening with Nucleophiles | γ-Substituted Ketone | Fatty acid derivatives, Polyketides |
| Cyclopropyl Ketone | Acid-catalyzed Rearrangement | Dihydrofuran / Cyclopentenone | Furano-terpenoids, cyclopentanoid natural products |
It is important to note that while these examples showcase the utility of the cyclopropyl ketone functionality, specific applications of this compound in the total synthesis of complex molecules would depend on the development of specific reaction conditions tailored to its unique structure.
Role in the Development of Novel Methodologies in Organic Synthesis
The strained nature of this compound and related spirocyclic systems has spurred the development of new synthetic methods that harness this inherent reactivity. These methodologies often involve photochemical processes or rearrangement reactions that would not be feasible with less strained, acyclic ketones.
A significant area of development is in the realm of photochemistry. For example, a green and additive-free protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed using visible-light irradiation. rsc.org This method allows for the construction of the spirocyclic scaffold from alkenes with low reactivity, offering a mild and efficient alternative to traditional methods. rsc.org While this is a synthetic route to the spiro[2.3]hexane core, the principles can be applied in reverse, where the spirocycle is the photoactive component.
Furthermore, the development of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones demonstrates the potential for creating complex, stereochemically defined cyclopentanes. nih.gov This dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, allows for high enantioselectivity in the formation of five-membered rings, a significant challenge in synthetic chemistry. nih.gov The principles of this methodology could be extended to substrates like this compound to access chiral cyclopentane derivatives.
The following table summarizes novel synthetic methodologies where spiro[2.3]hexane derivatives or related cyclopropyl ketones play a key role:
| Methodology | Key Transformation | Advantages |
| Visible-light mediated spirocyclization | Alkene + Carbonyl precursor → Spiro[2.3]hexane | Green, additive-free, mild conditions, good functional group tolerance. rsc.org |
| Enantioselective [3+2] Photocycloaddition | Aryl cyclopropyl ketone + Alkene → Chiral cyclopentane | High enantioselectivity, access to densely functionalized cyclopentanes. nih.gov |
| Corey-Chaykovsky Cyclopropanation | Enone + Ylide → Cyclopropyl ketone | Versatile method for creating the cyclopropyl ketone moiety. nih.gov |
These examples underscore the role of spiro[2.3]hexan-4-one and its chemical cousins as platforms for discovering and refining new reactions in organic synthesis.
Contribution to the Understanding of Spiroconjugation and Strain in Organic Systems
The rigid, spirocyclic structure of this compound provides an excellent model for studying fundamental concepts in physical organic chemistry, particularly spiroconjugation and the effects of ring strain on chemical reactivity and spectroscopic properties.
Spiroconjugation refers to the overlap of orbitals that are not directly bonded to each other but are connected through a common spiro center. In this compound, the π-system of the carbonyl group can interact with the Walsh orbitals of the cyclopropane (B1198618) ring. This interaction can influence the molecule's electronic properties, including its UV absorption spectrum and the reactivity of the carbonyl group. Spectroscopic studies, such as UV and NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT), are crucial for elucidating these interactions. semanticscholar.orgnih.gov
The inherent ring strain in the cyclopropane and cyclobutane (B1203170) rings significantly impacts the molecule's stability and reactivity. The relief of this strain is a powerful driving force for many of the reactions that this compound undergoes, such as acid-catalyzed rearrangements and thermal isomerizations. Conformational analysis, often performed using NMR techniques like the Nuclear Overhauser Effect (NOE), can provide insights into the three-dimensional structure and the influence of the gem-dimethyl groups on the ring conformations. mdpi.com
Key data points from spectroscopic and computational studies on related systems help in understanding the properties of this compound:
| Property | Method of Study | Key Findings for Related Systems |
| Molecular Geometry | DFT Calculations, X-ray Crystallography | Provides precise bond lengths and angles, revealing the extent of ring distortion due to strain. semanticscholar.org |
| Vibrational Frequencies | FT-IR Spectroscopy, DFT Calculations | The C=O stretching frequency can be indicative of the degree of conjugation and ring strain. nih.gov |
| Electronic Transitions | UV-Vis Spectroscopy, TD-DFT | The position and intensity of n→π* and π→π* transitions can reveal the extent of spiroconjugation. nih.gov |
| Chemical Environment of Nuclei | 1H and 13C NMR Spectroscopy | Chemical shifts are sensitive to the electronic environment and anisotropic effects from the strained rings. semanticscholar.org |
| Through-space Interactions | NOESY NMR | Helps in determining the preferred conformation and the spatial relationship between different parts of the molecule. mdpi.com |
By studying this compound and its derivatives, chemists can gain a deeper understanding of how strain and orbital overlap govern the behavior of organic molecules, knowledge that is fundamental to the design of new reactions and functional materials.
Future Directions and Emerging Research Avenues for Spiro 2.3 Hexan 4 One Chemistry
Development of Innovative Catalytic Systems for Synthesis and Transformation
The synthesis of spiro[2.3]hexan-4-ones presents a considerable challenge due to the strain in the fused ring system. rsc.org Future research is increasingly focused on developing novel catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance.
A key area of development is the use of transition metal catalysts. Dirhodium tetracarboxylates, for instance, have proven effective in catalyzing C-H functionalization reactions, which could be adapted for spirocycle synthesis. researchgate.net Another promising approach involves the formal [3+1] cycloaddition of cyclopropanone (B1606653) surrogates with sulfur ylides. For example, the use of Trost's cyclopropylsulfonium reagent has enabled the first synthesis of enantioenriched spiro[2.3]hexan-4-ones. acs.org This method proceeds via a unique semipinacol rearrangement, demonstrating the potential for discovering novel reaction pathways with carefully designed catalysts. acs.org
Organocatalysis also presents a powerful tool for the asymmetric synthesis of complex spiro compounds. oaepublish.com Catalysts like C₂-symmetric phospholanes and quinine-derived squaramides have been successfully employed in cycloaddition and cyclocondensation reactions to build chiral spirocyclic skeletons with high diastereo- and enantioselectivity. oaepublish.com The development of catalysts that can facilitate cascade reactions is particularly appealing, as it allows for the construction of multiple stereocenters in a single step. oaepublish.com
Future work will likely concentrate on creating more robust and versatile catalysts, including those that can operate under milder conditions and with a broader range of substrates. The exploration of dual-catalyst systems, combining metal and organocatalysts, could unlock new transformations and provide access to previously unattainable spiro[2.3]hexan-4-one derivatives.
Table 1: Selected Catalytic Systems for Spirocycle Synthesis
| Catalyst Type | Reaction | Key Features | Source(s) |
|---|---|---|---|
| Hoveyda-Grubbs 2nd Gen. | Ring-Closing Metathesis / Hydrogenation | Single catalyst for two steps; suitable for flow chemistry. | rsc.orgrsc.org |
| Trost's Reagent | Formal [3+1] Cycloaddition | First synthesis of enantioenriched spiro[2.3]hexan-4-ones. | acs.org |
| Quinine-derived Squaramide | Esterification/Michael Addition | Dual activation mechanism for chiral spirocycle synthesis. | oaepublish.com |
Exploration of Spiro[2.3]hexane Scaffolds in Advanced Materials Science (chemical aspects)
The rigid, three-dimensional structure of the spiro[2.3]hexane scaffold makes it an attractive building block for advanced materials. acs.orgspirochem.com While applications in this area are still emerging, the unique chemical properties of these spirocycles offer significant potential in materials science, particularly in optoelectronics and polymer chemistry.
Spiro compounds, in general, are utilized in organic light-emitting diodes (OLEDs) and for their hole-transporting abilities. mdpi.commdpi.com The spiro[2.3]hexane core, by providing a defined spatial arrangement of functional groups, could be used to design new materials with tailored electronic and photophysical properties. The conformational restriction imposed by the spiro center can influence molecular packing in the solid state, potentially leading to materials with enhanced charge mobility or specific optical characteristics. mdpi.comresearchgate.net
In polymer science, incorporating spiro[2.3]hexane units into polymer backbones could lead to materials with novel thermal and mechanical properties. The rigidity of the spiro scaffold can increase the glass transition temperature and improve the dimensional stability of polymers. Furthermore, the synthesis of polymers containing these strained rings could open avenues for creating responsive materials that undergo chemical transformations upon exposure to specific stimuli like force or light.
Future research will involve the synthesis and polymerization of functionalized spiro[2.3]hexan-4-one derivatives. The key will be to introduce polymerizable groups or other functionalities onto the spirocyclic core without disrupting its fundamental structure, allowing for its integration into larger material systems. The exploration of these scaffolds as building blocks for covalent organic frameworks (COFs) and other porous materials is also a promising direction.
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The shift towards greener and more sustainable chemical manufacturing has spurred significant interest in flow chemistry. rsc.orgutrgv.edu This technology is particularly well-suited for the synthesis of spiro[2.3]hexan-4-ones, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.orgrsc.org
A notable example is the development of a telescoped flow process for synthesizing a chiral spiroketone, which combines a ring-closing metathesis and a hydrogenation step using a single catalyst. rsc.orgrsc.org This continuous-flow approach offers numerous advantages:
Reduced Waste: It minimizes solvent usage and eliminates the need for isolating intermediates, leading to a significant decrease in the process mass intensity (PMI). rsc.orgrsc.org
Cost Savings: The catalyst loading can be substantially reduced, resulting in significant cost savings. rsc.orgrsc.org
Enhanced Throughput: Flow systems can be operated continuously for extended periods, providing higher throughput than batch reactors of a similar scale. rsc.orgflinders.edu.au
Improved Safety: The small reactor volumes and superior heat transfer in microreactors allow for the safe handling of highly reactive intermediates and exothermic reactions. mit.edudoi.org
Future research will focus on expanding the repertoire of reactions for spiro[2.3]hexan-4-one synthesis that can be adapted to flow systems. scispace.com This includes developing integrated multi-step syntheses that incorporate in-line purification and real-time reaction monitoring using process analytical technology (PAT). rsc.orgflinders.edu.au The development of green protocols, such as photoinduced syntheses under visible-light irradiation that avoid toxic reagents, represents another important frontier. rsc.orgrsc.org
Table 2: Comparison of Batch vs. Flow Synthesis for a Chiral Spiroketone
| Parameter | Original Batch Process | Telescoped Flow Process | Source(s) |
|---|---|---|---|
| Catalyst System | Grubbs 1st Gen. (3.5 mol%) + Pd (5 mol%) | Hoveyda-Grubbs 2nd Gen. (0.5 mol%) | rsc.org |
| Intermediate Isolation | Required | Eliminated | rsc.orgrsc.org |
| Process Mass Intensity (PMI) | 43.9 | 16.8 | rsc.org |
Advanced Mechanistic Studies with Cutting-Edge Analytical Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For spiro[2.3]hexan-4-one chemistry, this involves elucidating the complex pathways of cycloaddition and rearrangement reactions.
Experimental studies have provided initial evidence for mechanisms such as the semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate in the formation of spirohexanones from cyclopropanones and sulfur ylides. acs.org However, many of the intermediates in these reactions are highly transient and difficult to detect using standard spectroscopic methods.
The application of cutting-edge analytical techniques is essential for gaining more detailed mechanistic insights. Future research should leverage:
Advanced NMR Spectroscopy: Techniques like in-situ reaction monitoring and diffusion-ordered spectroscopy (DOSY) can help identify short-lived intermediates and characterize complex reaction mixtures.
Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like collision-induced dissociation (CID) can be used to trap and characterize reactive intermediates.
Computational Chemistry: As discussed in the next section, DFT calculations are invaluable for mapping potential energy surfaces, identifying transition states, and corroborating experimental findings. mdpi.com
In-line Spectroscopy in Flow Systems: Integrating techniques like IR and UV-Vis spectroscopy directly into flow reactors allows for real-time monitoring of reaction progress and the detection of transient species. flinders.edu.au
By combining these advanced experimental and computational tools, researchers can build a comprehensive picture of the reaction coordinates, transition states, and key intermediates involved in the synthesis and transformation of spiro[2.3]hexan-4-ones.
Computational Design of Novel Spiro[2.3]hexan-4-one Analogs
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. researchgate.net In silico methods allow for the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental screening.
For spiro[2.3]hexan-4-one chemistry, computational design can be applied in several key areas:
Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be used to compute quantum chemical descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and global reactivity parameters. rsc.orgrsc.org This information helps in predicting the reactivity of different spiro[2.3]hexan-4-one analogs and designing more stable compounds.
Designing Bioisosteres: The rigid three-dimensional structure of the spiro[2.3]hexane scaffold makes it an excellent candidate for creating bioisosteres of existing planar aromatic rings, a strategy known as "escaping from flatland". acs.orgresearchgate.net Computational docking studies can be used to design spiro-analogs that fit into the binding pockets of biological targets with high affinity and selectivity. researchgate.netrsc.orgresearchgate.net
Virtual Screening: Large virtual libraries of spiro[2.3]hexan-4-one derivatives can be generated and screened in silico against various biological targets to identify promising lead compounds for further experimental investigation. researchgate.net
Future research will see a tighter integration of computational design and experimental synthesis. Machine learning algorithms could be trained on existing experimental data to predict the properties and synthetic accessibility of novel spiro[2.3]hexan-4-one analogs, further accelerating the discovery of new molecules with valuable applications in medicine and materials science.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 6,6-Dimethylspiro[2.3]hexan-4-one |
| Spiro[2.3]hexan-4-one |
| Spiro[2.3]hex-1-ene |
| Oxaspiropentane |
| 1,4-dioxaspiro[4.5]decane |
| Spiro[5.5]undecane |
| Spiropentadiene |
Q & A
Q. What are the common synthetic routes for 6,6-dimethylspiro[2.3]hexan-4-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cyclopropane-annelated spiro systems. Key methods include:
- Intramolecular cyclization : Utilizing ketone precursors with activating groups (e.g., aziridine or oxazolidine derivatives) under basic or acidic conditions. For example, spirooxazolidine derivatives are synthesized via regioselective ring closure, as demonstrated in analogous spiro systems .
- Spiroannulation : Incorporating cyclopropane rings through [2+1] cycloaddition reactions with diazo compounds, often catalyzed by transition metals. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect regioselectivity and yield .
Q. Critical Parameters :
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key spectroscopic techniques include:
- ^1H-NMR : Cyclopropyl protons exhibit distinct splitting patterns (e.g., AB quartets at δ 1.2–2.5 ppm). For example, in spirooxazolidine derivatives, cyclopropyl protons appear as four distinct signals .
- IR Spectroscopy : The carbonyl stretch (C=O) is observed at ~1750 cm⁻¹, typical for strained spiroketones .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 138 for C₈H₁₂O) confirm molecular weight, while fragmentation patterns (e.g., loss of CO) validate the spiro structure .
Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .
Q. What environmental or biological systems have shown traces of this compound?
Methodological Answer: Environmental detection methods include:
- GC-MS : Used in wastewater analyses to identify trace amounts (e.g., 17 µg/L in river samples) via library matching (WILEY138.L database) .
- HPLC-UV : Quantification in biological matrices (e.g., rat liver microsomes) requires derivatization for enhanced sensitivity .
Biological Relevance : Analogous spiro compounds (e.g., IK-1 and IK-2) inhibit lipid peroxidation in in vitro models, suggesting potential antioxidant applications .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Dynamic effects : Conformational flexibility in solution may obscure NMR signals. Use variable-temperature NMR to "freeze" conformers .
- Impurity interference : Validate purity via orthogonal methods (e.g., HPLC coupled with diode-array detection) .
Case Study : In spirooxazolidine synthesis, conflicting ^13C-NMR data were resolved by X-ray crystallography, confirming the spiro junction geometry .
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify electrophilic sites. The carbonyl carbon in this compound shows higher electrophilicity (Fukui indices >0.5) compared to non-spiro ketones .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states in nucleophilic attacks) .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What are the challenges in scaling up spiroketone synthesis, and how can they be mitigated?
Methodological Answer: Challenges include:
- Exothermicity : Rapid cyclopropanation reactions risk thermal runaway. Use flow chemistry for heat dissipation .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq diazo reagent) to minimize dimerization .
Process Optimization : Design of Experiments (DoE) models can balance variables (temperature, catalyst loading) for maximal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
